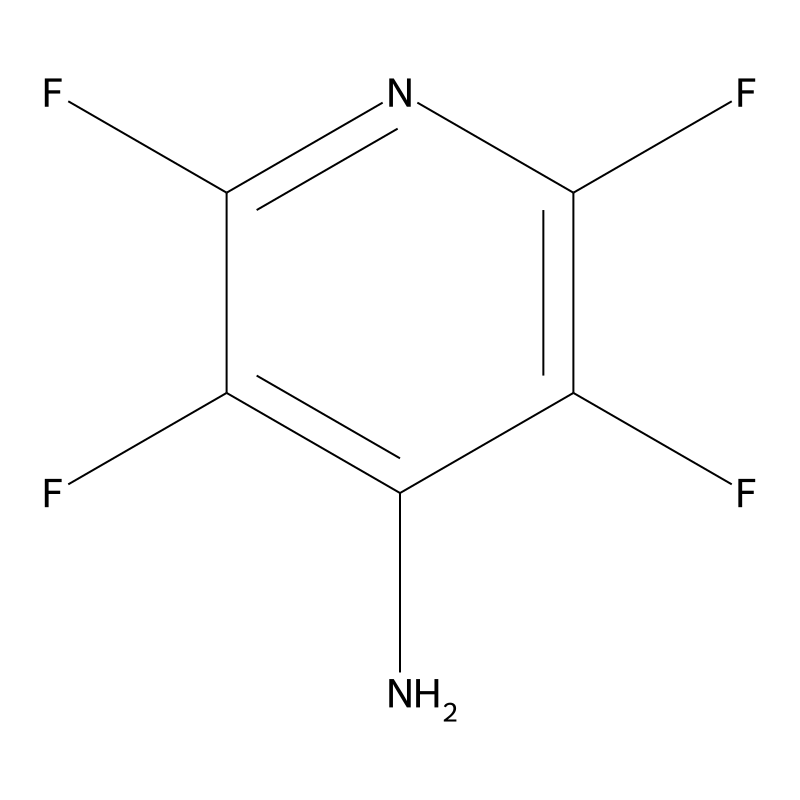4-Amino-2,3,5,6-tetrafluoropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications in Medicinal Chemistry
4-Amino-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with potential applications in medicinal chemistry. The presence of the fluorine atoms can influence the molecule's properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery []. Research suggests it could be a building block for novel compounds targeting various therapeutic areas:
- Central Nervous System (CNS) Disorders: Studies have explored its potential in developing drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The fluorine substitution might enhance blood-brain barrier penetration, allowing the molecule to interact with targets in the central nervous system [].
4-Amino-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound characterized by the presence of four fluorine atoms and an amino group attached to a pyridine ring. This compound is notable for its unique electronic properties and reactivity, which arise from the combination of the electron-withdrawing fluorine atoms and the electron-donating amino group. The molecular formula for 4-amino-2,3,5,6-tetrafluoropyridine is C5H3F4N, and its structure can be depicted as follows:
textF |F—C—N—H |F—C—C | F
This structure indicates that the amino group is located at the 4-position of the pyridine ring, while the tetrafluorination occurs at positions 2, 3, 5, and 6.
- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
- Staudinger Reaction: This compound can undergo Staudinger reactions with phosphines to form corresponding amines .
- Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with compounds like benzyne and diphenylacetylene .
- Thermal Decomposition: At elevated temperatures, it can decompose to yield nitrogen gas and other products .
Several methods have been reported for synthesizing 4-amino-2,3,5,6-tetrafluoropyridine:
- From Pentafluoropyridine: A common method involves treating pentafluoropyridine with sodium azide in acetonitrile to yield the azido derivative, which can then be reduced to form the amino compound .
- Direct Amination: Nucleophilic attack by appropriate amines on tetrafluoropyridines can also lead to the formation of 4-amino-2,3,5,6-tetrafluoropyridine .
The unique properties of 4-amino-2,3,5,6-tetrafluoropyridine make it useful in various applications:
- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis.
- Material Science: The compound's electronic properties could be exploited in developing new materials or electronic devices.
- Chemical Research: It serves as a building block for synthesizing more complex fluorinated compounds.
Interaction studies involving 4-amino-2,3,5,6-tetrafluoropyridine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in organic synthesis and its interactions with biological molecules. The reactivity profiles suggest that this compound could be a valuable tool in medicinal chemistry.
4-Amino-2,3,5,6-tetrafluoropyridine shares structural similarities with several other fluorinated pyridine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Amino-3-fluoropyridine | Amino at position 2 | Less fluorination; different electronic properties |
| 4-Azido-2,3,5,6-tetrafluoropyridine | Azido group instead of amino | More reactive; potential for different reaction pathways |
| 3-Amino-2-fluoropyridine | Amino at position 3 | Similar reactivity but less steric hindrance |
| 4-Methylamino-2,3-difluoropyridine | Methylamino instead of amino | Alters electronic properties; potential for different applications |
The distinct arrangement of fluorine atoms and the positioning of the amino group in 4-amino-2,3,5,6-tetrafluoropyridine contribute to its unique reactivity and potential applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







